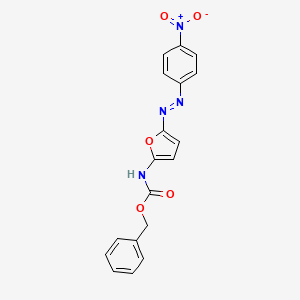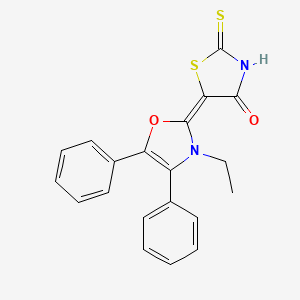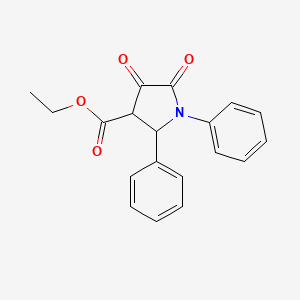
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with two phenyl groups and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. One efficient method reported involves a one-pot mortar-pestle grinding technique catalyzed by citric acid. This green synthesis method is characterized by high yields and short reaction times . Another approach involves the use of planetary ball milling equipment and binuclear Brønsted acid ionic liquids as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and cost-efficiency are often applied. The use of minimal solvents, simple separation, and purification techniques without column chromatography are attractive points for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrolidine ring.
Substitution: The phenyl groups and ester group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with a methyl group substitution.
2,3-diphenyl-4,5-dioxo-1,2-dihydropyrrole: Lacks the ethyl ester group.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Contains a thiophene ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl groups and an ethyl ester group, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
5469-63-6 |
|---|---|
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
ethyl 4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-2-24-19(23)15-16(13-9-5-3-6-10-13)20(18(22)17(15)21)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
Clave InChI |
IUTUDKMGBFWYHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


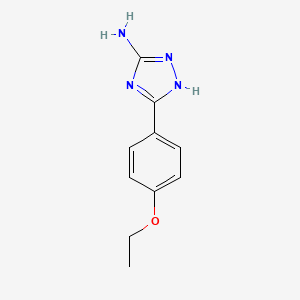
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)


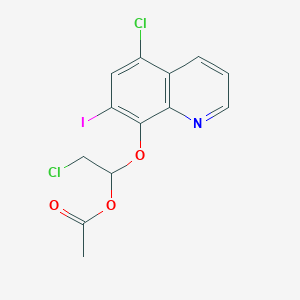

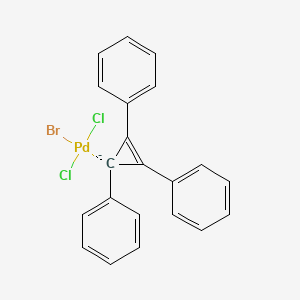

![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)
![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)
